molecular formula C19H25N5O4 B2573467 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1203307-14-5

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No.: B2573467
CAS No.: 1203307-14-5
M. Wt: 387.44
InChI Key: DIVZUAKTEXJLRT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the 2,4-dimethoxyphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyrrolidinyl-pyrimidinyl moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a pyrrolidine group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The urea linkage can be reduced to form amines or other reduced products.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.

Major Products:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or other reduced urea derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidine and urea derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, while the urea linkage may facilitate binding to enzymes or receptors. The dimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-(2-(pyrimidin-4-yl)ethyl)urea
  • 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)urea
  • 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Comparison: 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is unique due to the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds with different substituents on the pyrimidine ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-14-5-6-15(16(11-14)27-2)23-19(25)20-7-10-28-18-12-17(21-13-22-18)24-8-3-4-9-24/h5-6,11-13H,3-4,7-10H2,1-2H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZUAKTEXJLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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